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Introduction

AZD1897 is a potent and selective pan-Pim kinase inhibitor. The Pim family of serine/threonine
kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in a variety of hematological
malignancies and solid tumors, where they play a crucial role in cell survival, proliferation, and
resistance to apoptosis. By inhibiting all three Pim kinase isoforms, AZD1897 represents a
promising therapeutic agent. However, as with many targeted therapies, the development of
resistance and the presence of redundant signaling pathways can limit its efficacy as a
monotherapy.

This application note provides a framework for utilizing high-throughput screening (HTS) to
identify synergistic drug combinations with AZD1897. Drug synergy, where the combined effect
of two or more drugs is greater than the sum of their individual effects, can enhance therapeutic
efficacy, overcome resistance, and potentially reduce drug dosages and associated toxicities. A
notable example of a synergistic combination is the use of AZD1897 with an Akt inhibitor, such
as AZD5363, in Acute Myeloid Leukemia (AML). This combination has been shown to be
effective through the dual targeting of parallel survival signaling pathways, leading to a more
profound anti-tumor response.

The following sections detail a generalized protocol for conducting a high-throughput drug
synergy screen with AZD1897, methods for data analysis, and visualization of the underlying
biological pathways and experimental workflows.
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Data Presentation

Effective analysis of high-throughput screening data is critical for identifying and validating
synergistic interactions. The following tables provide a structured format for presenting the
quantitative data obtained from such screens.

Table 1: Dose-Response Matrix for AZD1897 and Combination Partner

This table illustrates the percentage of cell viability in response to varying concentrations of
AZD1897 and a hypothetical synergistic partner (Drug X). Data is typically generated using a
cell viability assay, such as CellTiter-Glo®.

AZD1897
(nM) 1/

0 10 30 100 300 1000
Drug X
(nM) ~
0 100% 95% 88% 75% 60% 45%
10 92% 85% 75% 60% 45% 30%
30 85% 72% 60% 45% 30% 20%
100 70% 55% 40% 25% 15% 10%
300 55% 40% 25% 15% 10% 5%
1000 40% 25% 15% 10% 5% 2%

Note: The data presented in this table is illustrative and should be replaced with experimental
results.

Table 2: Combination Index (Cl) Values for AZD1897 and Drug X

The Combination Index (CI) is a quantitative measure of drug synergy, calculated using
methods such as the Chou-Talalay method. A Cl value less than 1 indicates synergy, a value
equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][2]
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Effective Dose (ED) Cl Value Synergy Level
ED50 0.65 Synergy
ED75 0.50 Synergy
ED90 0.42 Strong Synergy
ED95 0.38 Strong Synergy

Note: The data in this table is for illustrative purposes. Actual Cl values should be calculated
from experimental dose-response data.

Experimental Protocols
This section provides a detailed protocol for a high-throughput drug synergy screen.

Objective: To identify and quantify the synergistic effects of AZD1897 in combination with other
therapeutic agents in a cancer cell line model.

Materials:
o Cancer cell line of interest (e.g., AML cell line)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-
Streptomycin)

e AZD1897 (stock solution in DMSO)

e Combination drug(s) (stock solution in DMSO)

o 384-well white, clear-bottom assay plates

o Automated liquid handler (optional, but recommended for high-throughput)
o CellTiter-Glo® Luminescent Cell Viability Assay kit

o Plate reader with luminescence detection capabilities
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Protocol:

e Cell Seeding:

[¢]

Culture cells to ~80% confluency.

[¢]

Trypsinize, count, and resuspend cells in complete medium to the desired seeding density
(empirically determined for logarithmic growth over the assay period).

o

Dispense the cell suspension into 384-well plates (e.g., 50 puL/well).

[e]

Incubate plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment and
recovery.

e Drug Plating:

o Prepare a dose-response matrix of AZD1897 and the combination drug(s) in a separate
source plate. This is typically done using serial dilutions.

o For a 6x6 matrix, prepare six concentrations of each drug. Include single-agent controls
and a vehicle control (DMSO).

o Using an automated liquid handler or multichannel pipette, transfer a small volume of the
drug solutions (e.g., 50 nL) from the source plate to the cell plates. This will result in the
final desired drug concentrations.

¢ Incubation:

o Incubate the treated cell plates for a period that allows for the assessment of drug effects
on cell proliferation (typically 72 hours). The incubation time should be optimized for the
specific cell line.

o Cell Viability Assay:
o Equilibrate the CellTiter-Glo® reagent to room temperature.

o Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each
well.
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o Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
o Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure the luminescence of each well using a plate reader.
e Data Analysis:

o Normalize the raw luminescence data to the vehicle-treated controls (representing 100%
viability) and a background control (no cells, representing 0% viability).

o Generate dose-response curves for each drug individually and in combination.

o Calculate the Combination Index (CI) using software such as CompuSyn or SynergyFinder
to determine the nature of the drug interaction (synergy, additivity, or antagonism).[1][2]

Visualizations

Experimental Workflow

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4759401/
https://www.oncolines.com/synergy-explained/synergyfinder/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Preparation

Cell Culture Drug Plate Preparation

Assay Execution

Cell Seeding (384-well)

Drug Addition

Incubation (72h)

Cell Viability Assay

Data Analysis

Data Acquisition

:

Data Normalization

i

Synergy Calculation (CI)

:

Hit Identification

Click to download full resolution via product page

Caption: High-throughput screening workflow for drug synergy analysis.
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Caption: Synergistic inhibition of pro-survival signaling by AZD1897 and an Akt inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note & Protocol: High-Throughput
Screening with AZD1897 for Drug Synergy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605747#high-throughput-screening-with-azd1897-
for-drug-synergy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4759401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4759401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4759401/
https://www.oncolines.com/synergy-explained/synergyfinder/
https://www.benchchem.com/product/b605747#high-throughput-screening-with-azd1897-for-drug-synergy
https://www.benchchem.com/product/b605747#high-throughput-screening-with-azd1897-for-drug-synergy
https://www.benchchem.com/product/b605747#high-throughput-screening-with-azd1897-for-drug-synergy
https://www.benchchem.com/product/b605747#high-throughput-screening-with-azd1897-for-drug-synergy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605747?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

